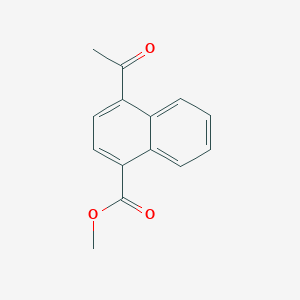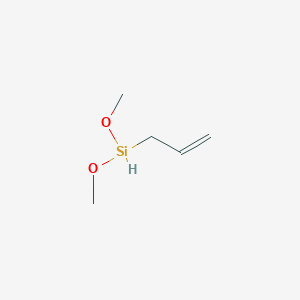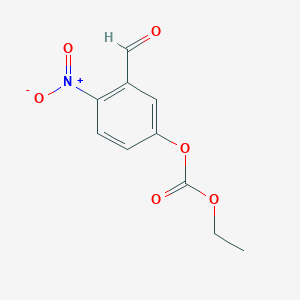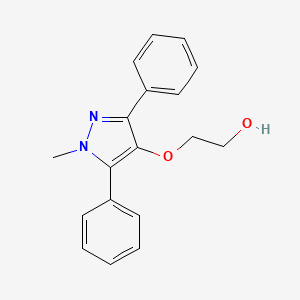![molecular formula C8H11NO2 B8713665 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydrofuro[3,2-c]pyridine derivatives . This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine: This compound shares the same core structure but lacks the methanol group.
4,5,6,7-Tetrahydrofuro[2,3-c]pyridine: A similar compound with a different ring fusion pattern.
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate: Another derivative with an ester functional group.
Uniqueness
4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional modifications and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2 |
Clé InChI |
CWVREJCLIAHUPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1OC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


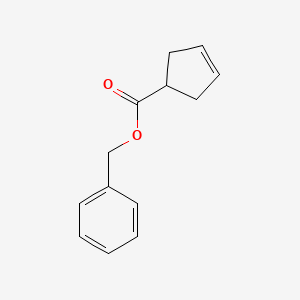

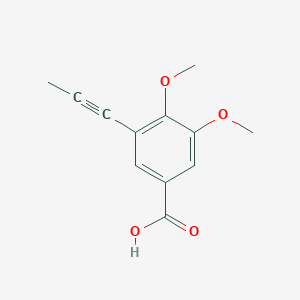
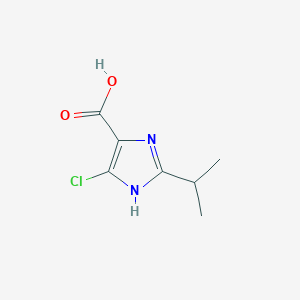
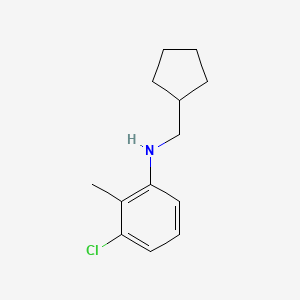
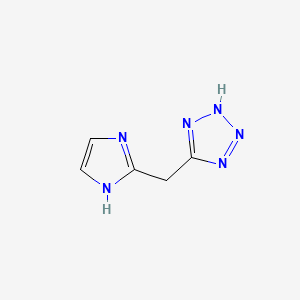
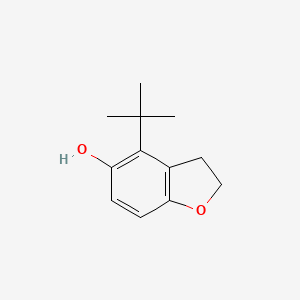

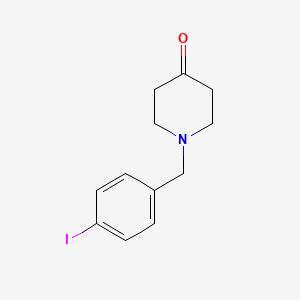
![5-Bromo-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8713686.png)
